molecular formula C7H16O B156742 2,3-Dimethyl-1-pentanol CAS No. 10143-23-4

2,3-Dimethyl-1-pentanol

Cat. No.: B156742
CAS No.: 10143-23-4
M. Wt: 116.2 g/mol
InChI Key: MIBBFRQOCRYDDB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-pentanol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentane chain with two methyl groups at the second and third positions. This compound is also known by its IUPAC name, 2,3-dimethylpentan-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1-pentanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (like 2,3-dimethylbutanal) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2,3-dimethylpentanal. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature to reduce the aldehyde to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 2,3-Dimethylpentanal, 2,3-Dimethylpentanoic acid

    Reduction: 2,3-Dimethylpentane

    Substitution: 2,3-Dimethyl-1-chloropentane

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1-pentanol primarily involves its interactions with various molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties . In reduction reactions, the hydroxyl group can be removed, leading to the formation of hydrocarbons .

Properties

IUPAC Name

2,3-dimethylpentan-1-ol
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InChI

InChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3
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InChI Key

MIBBFRQOCRYDDB-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(C)CO
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Molecular Formula

C7H16O
Record name 2,3-DIMETHYL-1-PENTANOL
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DSSTOX Substance ID

DTXSID1025142
Record name 2,3-Dimethyl-1-pentanol
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Molecular Weight

116.20 g/mol
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Physical Description

2,3-dimethyl-1-pentanol is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
Record name 2,3-DIMETHYL-1-PENTANOL
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Boiling Point

311 to 313 °F at 760 mmHg (NTP, 1992)
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Flash Point

142 °F (NTP, 1992), 61 °C
Record name 2,3-DIMETHYL-1-PENTANOL
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Solubility

1 to 5 mg/mL at 72.5 °F (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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Density

0.839 at 73.9 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1 mmHg at 122 °F ; 20 mmHg at 158 °F; 60 mmHg at 203 °F (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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CAS No.

10143-23-4
Record name 2,3-DIMETHYL-1-PENTANOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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